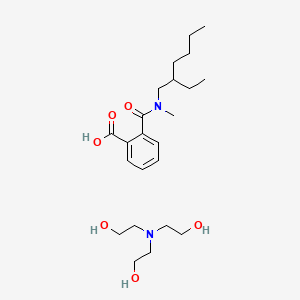
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the but-2-enedioic acid moiety: This can be achieved through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone.
Synthesis of the 1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol fragment: This step involves the reaction of 3-methylbut-2-enol with propan-2-ylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium dichromate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound with similar functional groups, used in organic synthesis.
Acetoacetic acid ethyl ester: Another similar compound with applications in chemical synthesis.
Uniqueness
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol stands out due to its unique combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
80762-88-5 |
|---|---|
Molecular Formula |
C15H27NO6 |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H23NO2.C4H4O4/c1-9(2)5-6-14-8-11(13)7-12-10(3)4;5-3(6)1-2-4(7)8/h5,10-13H,6-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UTRNVHSDCSTXFY-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)NCC(COCC=C(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(COCC=C(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


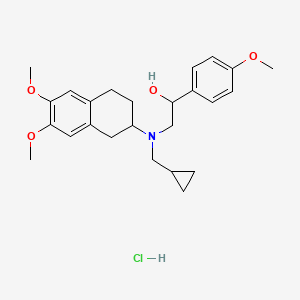
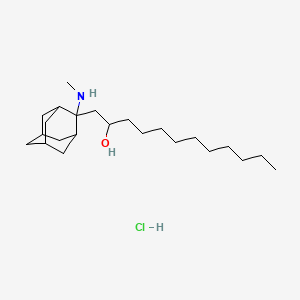

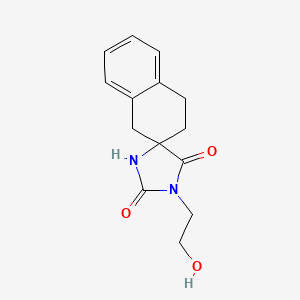
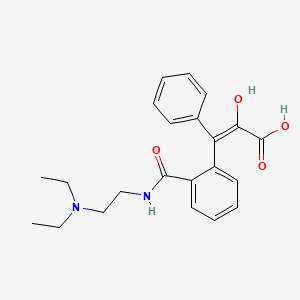
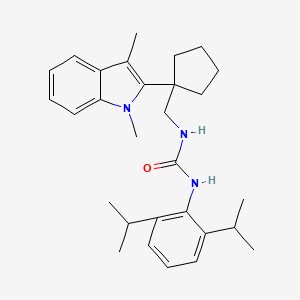

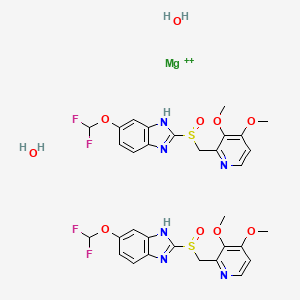
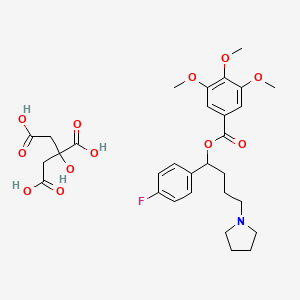
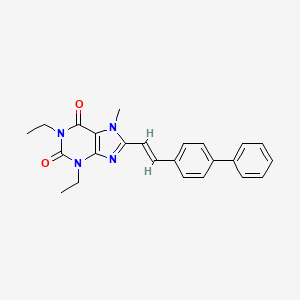


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
